molecular formula C3H7NO3 B570202 L-Serine-13C3 CAS No. 201595-68-8

L-Serine-13C3

Cat. No. B570202
CAS RN: 201595-68-8
M. Wt: 108.07
InChI Key: MTCFGRXMJLQNBG-GCCOVPGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine-13C3 is a non-essential amino acid that is synthesized from 3-phosphoglycerate in a multistep biosynthesis . It is used as an internal standard for the quantification of L-serine by GC- or LC-MS . It is also used as a standard in qualitative and/or quantitative, MS-based experiments .


Synthesis Analysis

L-Serine is synthesized from central metabolic pathway intermediates . The synthesis of L-Serine involves a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .


Molecular Structure Analysis

The linear formula of L-Serine-13C3 is HO13CH213CH (15NH2)13CO2H . It is a polar, uncharged (at physiological pH), aliphatic amino acid .


Chemical Reactions Analysis

L-Serine-13C3 is produced from 3-phosphoglycerate in a multistep biosynthesis . The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .


Physical And Chemical Properties Analysis

L-Serine is a polar, uncharged (at physiological pH), aliphatic amino acid . It is synthesized from central metabolic pathway intermediates .

Scientific Research Applications

Metabolomics and Cellular Metabolism

L-Serine-13C3 is used in metabolomics, the large-scale study of small molecules, commonly known as metabolic profiles, within cells, biofluids, tissues, or organisms . It is used as a standard in qualitative and/or quantitative, MS-based experiments .

Clinical Mass Spectrometry

L-Serine-13C3 is used in clinical mass spectrometry, a powerful analytical technique used for quantitative measurement of analytes . It provides high accuracy, precision, and wide dynamic range for detecting and quantifying compounds .

Neurological Research

L-Serine plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Therapeutic Potential in Neurological Diseases

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits .

Synthesis of Purines and Pyrimidines

L-Serine-13C3 is used in the synthesis of purines and pyrimidines, which are vital components of DNA, RNA, and cellular energy, and signal transduction systems .

Proteinogenic Compound

L-Serine is a proteinogenic compound, meaning it is directly incorporated into proteins during translation . The 13C3-labeled form of L-Serine can be used to track the incorporation of the amino acid into proteins .

Quantification of L-Serine

L-Serine-13C3 is intended for use as an internal standard for the quantification of L-serine by GC- or LC-MS .

Study of L-Serine Production and Impact

L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-Serine-13C3 can be used to study the mechanistic production and impact of L-Serine on glial and neuronal cells .

Mechanism of Action

Safety and Hazards

L-Serine-13C3 may cause respiratory tract irritation, skin irritation, and eye irritation. It may also be harmful if absorbed through the skin or if swallowed .

properties

IUPAC Name

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.071 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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